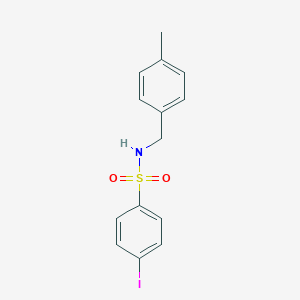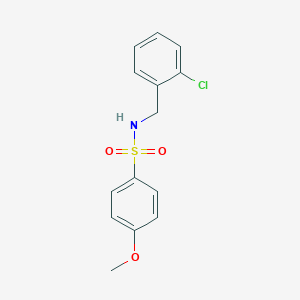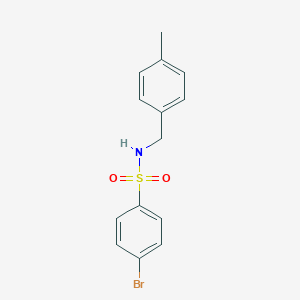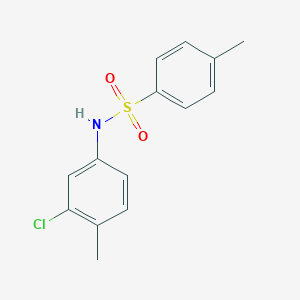![molecular formula C21H21ClN4O4S B239742 2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B239742.png)
2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, a sulfonyl-substituted phenyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: The 4-chloro-2-methylphenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Synthesis of the sulfonyl-substituted phenyl derivative: This involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with a sulfonyl chloride derivative to form the sulfonyl-substituted phenyl derivative.
Coupling Reaction: Finally, the phenoxyacetic acid derivative is coupled with the sulfonyl-substituted phenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler analog with similar phenoxy and chloro groups.
4,6-dimethyl-2-pyrimidinylamine: Shares the pyrimidinyl group but lacks the phenoxy and sulfonyl groups.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both phenoxy and sulfonyl groups allows for diverse chemical modifications and interactions.
Propiedades
Fórmula molecular |
C21H21ClN4O4S |
|---|---|
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-13-10-16(22)4-9-19(13)30-12-20(27)25-17-5-7-18(8-6-17)31(28,29)26-21-23-14(2)11-15(3)24-21/h4-11H,12H2,1-3H3,(H,25,27)(H,23,24,26) |
Clave InChI |
SAMYNZKNYCXMDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)







![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
